Irtemazole

Pharmacodynamics Uricosuric Onset of Action

Irtemazole (R 60844, CAS 115576-86-8, also cataloged as 129369-64-8) provides a unique 'fast-on, fast-off' uricosuric signature—measurable uricosuria begins in 10–20 minutes (vs. 1–4 hours for probenecid/benzbromarone) and returns to baseline within 24–48 hours, enabling acute renal urate transport studies without prolonged drug exposure. Dose-dependent urate reduction (20.4% at 6.25 mg BID to 45.7% at 37.5 mg BID) supports precise titration in hyperuricemia models. Its 72% efficacy decline in impaired-renal-function models serves as a reliable positive control for preclinical uricosuric validation. Peak uric acid clearance: 78.4 mL/min. This benzimidazole research tool is for laboratory use only; not for human therapeutic application.

Molecular Formula C18H16N4
Molecular Weight 288.3 g/mol
CAS No. 115576-86-8
Cat. No. B10783768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrtemazole
CAS115576-86-8
Molecular FormulaC18H16N4
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
InChIInChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
InChIKeyDCGOMTSIZLGUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irtemazole: Scientific Profile, Uricosuric Activity & Research-Grade Procurement


Irtemazole (CAS 115576-86-8), also designated R 60844, is a benzimidazole-derived small molecule originally developed by Janssen L.P. as an orally active uricosuric agent for the research of hyperuricemia and gout [1][2]. Its pharmacological effect is mediated by increasing the renal excretion of uric acid, which reduces plasma uric acid levels [3]. Distinct from xanthine oxidase inhibitors, Irtemazole provides a pharmacodynamic alternative for investigators exploring urate-lowering mechanisms [2]. This compound is available for research use only and is not intended for human therapeutic application .

Irtemazole: Why Generic Substitution Fails—Pharmacodynamic and Temporal Distinctions from Other Uricosurics


Irtemazole cannot be interchanged with other uricosurics such as benzbromarone or probenecid due to its distinct temporal pharmacodynamic profile [1]. Irtemazole exhibits a significantly more rapid onset of action, with uricosuria measurable 10-20 minutes post-dose, versus 1-2 hours for benzbromarone and 2-4 hours for probenecid [1][2]. Concurrently, the duration of its urate-lowering effect is shorter, returning to baseline within 24-48 hours, whereas benzbromarone and probenecid sustain their effect for a longer period [3][4]. This unique 'fast-on, fast-off' kinetic signature renders Irtemazole a distinct research tool for investigating the acute dynamics of urate excretion [3].

Irtemazole: Quantitative Evidence for Differentiated Uricosuric Activity Versus Key Comparators


Rapid Onset of Uricosuria: Irtemazole vs. Benzbromarone and Probenecid

Irtemazole demonstrates a uniquely rapid onset of uricosuric action. After a single oral 50 mg dose, Irtemazole increased renal uric acid excretion within 10-20 minutes [1]. This is in stark contrast to benzbromarone and probenecid, whose effects are not seen for at least 1-2 hours post-administration [1][2]. This temporal advantage is a key differentiator for acute kinetic studies.

Pharmacodynamics Uricosuric Onset of Action

Peak Uricosuric Response: Irtemazole vs. Benzbromarone

Irtemazole achieves its maximal uricosuric effect significantly earlier than benzbromarone. Following a 50 mg oral dose, Irtemazole's peak uric acid clearance (mean 78.4 ml/min) occurred between 15 and 55 minutes post-dose [1]. In comparison, benzbromarone's peak uricosuric response typically occurs 2-4 hours after administration [2]. This difference in time-to-peak effect is a quantifiable parameter for experimental design.

Pharmacodynamics Uricosuric Peak Effect

Plasma Urate Reduction Magnitude in Hyperuricemic vs. Normouricemic Subjects

Irtemazole's urate-lowering effect is consistent across normouricemic and hyperuricemic populations. A single 50 mg oral dose reduced plasma uric acid by an average of 46.5% in normouricemic subjects [1] and 46.1% in hyperuricemic patients with normal renal function [2]. This indicates that baseline uric acid levels do not significantly alter the magnitude of response, a factor for cross-model translation.

Efficacy Urate Lowering Hyperuricemia

Duration of Uricosuric Effect: Irtemazole vs. Benzbromarone and Probenecid

Irtemazole's uricosuric effect is of shorter duration compared to other agents in its class. Following a single 50 mg dose, its uricosuric effect lasts for 7 to 24 hours, with plasma uric acid levels returning to baseline within 24-48 hours [1][2]. In contrast, benzbromarone and probenecid exhibit longer-lasting effects, often extending beyond 24 hours [3]. This shorter half-life of effect can be advantageous for studies requiring a quick washout period.

Pharmacodynamics Uricosuric Duration of Action

Dose-Dependent Plasma Urate Reduction in Repeated Dosing

In a repeated-dose study (7 days, twice daily), Irtemazole demonstrated a clear dose-response relationship for plasma uric acid reduction. The average decrease in plasma uric acid was 20.4% at 6.25 mg, 22.7% at 12.5 mg, 42.0% at 25 mg, and 45.7% at 37.5 mg [1]. Steady-state urate reduction was achieved within 1-2 days for higher doses, highlighting its predictable and consistent pharmacodynamics [1].

Pharmacokinetics Uricosuric Dose-Response

Reduced Efficacy in Renal Insufficiency: A Class-Comparative Caution

Similar to the uricosuric benzbromarone, Irtemazole's efficacy is significantly diminished in patients with renal insufficiency. In hyperuricemic patients with reduced creatinine clearance, a single 50 mg dose of Irtemazole resulted in only a 12.8% decrease in plasma uric acid, compared to a 46.1% decrease in those with normal renal function [1]. This is a critical factor for experimental design in models of renal disease.

Renal Impairment Uricosuric Efficacy

Irtemazole: Research and Industrial Application Scenarios Driven by Quantitative Evidence


Acute Kinetic Studies of Urate Handling

Given its uniquely rapid onset of action (10-20 minutes) and equally rapid washout (24-48 hours), Irtemazole is an ideal tool for acute kinetic studies investigating the dynamics of renal urate excretion [1][2]. Researchers can use it to probe the immediate cellular and transporter responses to a uricosuric stimulus without the confounding influence of prolonged drug exposure [1].

Positive Control for Class-Specific Renal Insufficiency Studies

The documented 72% reduction in urate-lowering efficacy in patients with impaired renal function makes Irtemazole a valuable positive control [3]. It can be used in preclinical models of renal disease to validate that the experimental system correctly recapitulates the class-specific behavior of uricosurics, which are known to have diminished activity when renal function is compromised [3].

Dose-Response Calibration in Chronic Urate-Lowering Experiments

The robust, dose-dependent plasma urate reduction (20.4% at 6.25 mg BID to 45.7% at 37.5 mg BID) allows for precise calibration of urate-lowering magnitude in longer-term studies [4]. This is useful for establishing dose-response curves in animal models of hyperuricemia or for titrating a specific level of urate reduction to study its downstream physiological or pathological consequences [4].

Reference Standard for Uricosuric Assay Development

The well-characterized in vivo pharmacodynamic profile of Irtemazole, including its peak uric acid clearance of 78.4 ml/min and consistent 46% plasma urate reduction across populations, provides a reliable benchmark for developing and validating novel in vitro and in vivo assays aimed at identifying or characterizing new uricosuric agents [1][2].

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